molecular formula C13H14N4O2 B14810594 N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine

N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine

Cat. No.: B14810594
M. Wt: 258.28 g/mol
InChI Key: SSPHSMUNOMQFEC-UHFFFAOYSA-N
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Description

N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine is an organic compound that belongs to the class of benzodioxoles and pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine is unique due to its combined benzodioxole and pyrimidine moieties, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

2-N-(1,3-benzodioxol-5-yl)-4-N,6-dimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C13H14N4O2/c1-8-5-12(14-2)17-13(15-8)16-9-3-4-10-11(6-9)19-7-18-10/h3-6H,7H2,1-2H3,(H2,14,15,16,17)

InChI Key

SSPHSMUNOMQFEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC3=C(C=C2)OCO3)NC

Origin of Product

United States

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